

### Preclinical Profile of BMS-303141: A Potent ATP-Citrate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | BMS-303141 |           |  |  |  |
| Cat. No.:            | B1667198   | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**BMS-303141** is a potent and cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY). ACLY is a crucial enzyme in cellular metabolism, responsible for the synthesis of cytosolic acetyl-CoA, a fundamental building block for de novo lipogenesis and a key substrate for histone acetylation. By targeting ACLY, **BMS-303141** represents a compelling therapeutic strategy for various pathologies, including metabolic diseases and cancer. This document provides a comprehensive overview of the preclinical research findings for **BMS-303141**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these seminal studies.

### **Core Mechanism of Action**

BMS-303141 exerts its biological effects through the specific inhibition of ATP-citrate lyase. ACLY catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic pool of acetyl-CoA is essential for the biosynthesis of fatty acids and cholesterol. Furthermore, acetyl-CoA serves as the acetyl-group donor for histone acetyltransferases (HATs), thereby playing a critical role in epigenetic regulation of gene expression. Inhibition of ACLY by BMS-303141 leads to a depletion of cytosolic acetyl-CoA, which in turn disrupts lipid metabolism and alters the epigenetic landscape within cells.



### **Quantitative In Vitro and In Vivo Data**

The preclinical efficacy of **BMS-303141** has been evaluated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity of BMS-303141

| Parameter                            | Value                       | Cell Line/System                        | Reference |
|--------------------------------------|-----------------------------|-----------------------------------------|-----------|
| ACLY Inhibition (IC50)               | 0.13 μΜ                     | Human Recombinant<br>ACL                |           |
| Lipid Synthesis<br>Inhibition (IC50) | 8 μΜ                        | HepG2 cells                             |           |
| AML Cell Growth<br>Inhibition (IC50) | ~10-20 μM                   | HL-60 cells                             |           |
| Cytotoxicity                         | No cytotoxicity up to 50 μM | General cell-based<br>Alamar Blue assay | -         |

### In Vivo Efficacy of BMS-303141



| Animal Model                                | Dosing<br>Regimen                   | Duration              | Key Findings                                                                                                                               | Reference |
|---------------------------------------------|-------------------------------------|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| HepG2<br>Xenograft<br>(BALB/c nude<br>mice) | 5 mg/kg/day<br>(oral)               | 8 days                | Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight.                                          |           |
| High-Fat Diet<br>Mice                       | 10 or 100<br>mg/kg/day (in<br>diet) | 34 days               | Lowered plasma cholesterol and triglycerides by ~20-30%, and fasting plasma glucose by 30-50%. Reduced weight gain and adiposity.          | _         |
| db/db mice (Type<br>2 Diabetes<br>Model)    | 50 mg/kg/day<br>(oral)              | 30 days               | Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys. | _         |
| LPS-induced<br>Endotoxemia<br>Mice          | 50 mg/kg<br>(pretreatment)          | 16 hours post-<br>LPS | Decreased plasma levels of IL-6 and MCP-1. Reduced plasma lactate and LDH levels.                                                          |           |



# Key Signaling Pathways and Experimental Workflows ATP-Citrate Lyase (ACLY) Signaling Pathway

The following diagram illustrates the central role of ACLY in cellular metabolism and the impact of its inhibition by **BMS-303141**.





Click to download full resolution via product page

Caption: Role of ACLY in metabolism and its inhibition by BMS-303141.

## ER Stress-Induced Apoptosis in Hepatocellular Carcinoma



In hepatocellular carcinoma (HCC) cells, **BMS-303141** has been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress. This process involves the activation of the p-eIF2 $\alpha$ /ATF4/CHOP signaling axis.



Click to download full resolution via product page



Caption: BMS-303141 induces apoptosis in HCC via the ER stress pathway.

### **Experimental Workflow for In Vivo Xenograft Studies**

The following diagram outlines the typical workflow for assessing the in vivo efficacy of **BMS-303141** in a mouse xenograft model of cancer.





Click to download full resolution via product page

Caption: Workflow for a typical in vivo xenograft study with BMS-303141.

# Detailed Experimental Protocols In Vitro ACLY Inhibition Assay

- Principle: To determine the half-maximal inhibitory concentration (IC50) of BMS-303141 against recombinant human ACLY.
- Methodology: The enzyme activity is typically measured using a coupled assay, such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced, which is directly proportional to the ACLY activity. The reaction is performed with varying concentrations of BMS-303141 to determine the IC50 value.

### **Cell Viability and Proliferation Assays**

- Principle: To assess the effect of BMS-303141 on the viability and proliferation of cancer cells.
- Methodology: Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates (3 x 10³ cells/well) and cultured for 24 hours. The cells were then treated with different concentrations of BMS-303141 (0-80 μM) for 24, 48, 72, and 96 hours. Cell viability was measured using the CCK-8 assay, where the absorbance at 450 nm was read with a microplate reader.

### In Vivo Xenograft Model

- Principle: To evaluate the anti-tumor efficacy of **BMS-303141** in a living organism.
- Animal Model: BALB/c nude mice.
- Methodology: HepG2 cells (5 x 10<sup>7</sup> cells/mouse) were injected subcutaneously into the forelimb abdomen of the mice. When the tumor volume reached approximately 100 mm<sup>3</sup>, the mice were randomized into four groups (n=4 per group). The groups received daily oral gavage of either normal saline (vehicle), **BMS-303141** (5 mg/kg), sorafenib, or a combination of **BMS-303141** and sorafenib for 8 consecutive days. Tumor volume was measured every 2



days. At the end of the study, tumors were excised, weighed, and analyzed for markers of proliferation such as Ki-67.

### In Vivo Model of Type 2 Diabetes

- Principle: To assess the metabolic effects of BMS-303141 in a model of type 2 diabetes and obesity-related nephropathy.
- Animal Model: 12-week-old db/db mice.
- Methodology: The mice were administered BMS-303141 intragastrically for 30 days. The
  effects on ectopic lipid accumulation in the kidney were observed by staining kidney sections
  with Oil Red O. Tissue lipid metabolites were assessed by mass spectrometry. Histological
  examinations and various biochemical assays were performed to evaluate the anti-obesity
  and renoprotective effects.

### Conclusion

The preclinical data for **BMS-303141** strongly support its role as a potent and selective inhibitor of ATP-citrate lyase. Its ability to modulate lipid metabolism and induce anti-proliferative and pro-apoptotic effects in cancer cells, both in vitro and in vivo, highlights its therapeutic potential. Furthermore, its beneficial effects in models of metabolic disease suggest a broader clinical utility. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising therapeutic agent.

• To cite this document: BenchChem. [Preclinical Profile of BMS-303141: A Potent ATP-Citrate Lyase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667198#bms-303141-preclinical-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com